2-(2-Ethynylphenyl)acetamide
Overview
Description
“2-(2-Ethynylphenyl)acetamide” is a chemical compound with the molecular formula C10H9NO . It is a member of the class of acetamides . The compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9NO/c1-2-8-5-3-4-6-9(8)7-10(11)12/h1,3-6H,7H2,(H2,11,12)
. This indicates that the compound has a molecular weight of 159.19 .
Physical and Chemical Properties Analysis
It has a molecular weight of 159.19 . The storage temperature is room temperature .
Scientific Research Applications
Opioid Kappa Agonists
- The synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, including compounds structurally related to 2-(2-Ethynylphenyl)acetamide, demonstrated potent and selective kappa-opioid agonist properties. Such compounds, such as 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide, exhibited significant analgesic effects in mouse models (Barlow et al., 1991).
Enzymatic Conversion in Carcinogenesis
- N-hydroxy-2-fluorenylacetamide, a compound similar to this compound, undergoes enzymatic conversion to o-amidophenols in rat liver, indicating its role in carcinogenesis processes. This transformation is influenced by polycyclic aromatic hydrocarbons and involves multiple enzymatic steps (Gutmann & Erickson, 1969).
Anticancer Drug Synthesis
- N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide, chemically related to this compound, has been synthesized and identified for its anticancer properties. This compound showed promising results in in silico modeling studies targeting the VEGFr receptor, suggesting its potential in cancer treatment (Sharma et al., 2018).
Monoamine Transporters Research
- 2-[(Diphenylmethyl)sulfinyl]acetamide, a compound related to this compound, has been investigated for its role in dopamine uptake inhibition. This research has implications for the treatment of psychostimulant abuse, showcasing the importance of structural elements in drug design (Okunola-Bakare et al., 2014).
Chemoselective Acetylation in Antimalarial Drug Synthesis
- N-(2-Hydroxyphenyl)acetamide, a derivative of this compound, serves as an intermediate in the synthesis of antimalarial drugs. Its chemoselective monoacetylation using Novozym 435 as a catalyst highlights its significance in pharmaceutical chemistry (Magadum & Yadav, 2018).
Therapeutic Effects in Viral Infections
- Novel derivatives like 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, structurally similar to this compound, have shown significant antiviral effects against Japanese encephalitis. This underscores its potential in developing treatments for viral infections (Ghosh et al., 2008).
Novel Analgesic Agents
- Structurally similar compounds to this compound have been synthesized and evaluated as opioid kappa agonists, with certain derivatives showing potent analgesic effects. This research contributes to the development of novel analgesic agents (Costello et al., 1991).
Fluorescent Chemodosimeter
- The development of a fluorescent chemodosimeter based on 1,8-naphthyridine, structurally related to this compound, enables high selectivity in detecting Zn2+ and Cu2+. This highlights its application in chemical sensing and analysis (Yu et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
2-(2-ethynylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-8-5-3-4-6-9(8)7-10(11)12/h1,3-6H,7H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTPIGQXNMUFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.